7-O-Benzyl Luteolin

Description

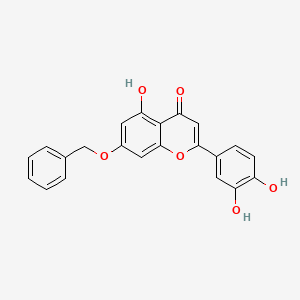

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-phenylmethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6/c23-16-7-6-14(8-17(16)24)20-11-19(26)22-18(25)9-15(10-21(22)28-20)27-12-13-4-2-1-3-5-13/h1-11,23-25H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOIESQGCUSOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC(=C(C=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747119 | |

| Record name | 7-(Benzyloxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201808-24-3 | |

| Record name | 7-(Benzyloxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 7 O Benzyl Luteolin

Strategies for Selective O-Benzylation of Luteolin (B72000)

The selective introduction of a benzyl (B1604629) group at the C7 hydroxyl position of luteolin is a key challenge in its chemical synthesis due to the presence of multiple hydroxyl groups with similar reactivity. koreascience.kr

Regioselective Benzylation at the C7 Hydroxyl Group

The hydroxyl groups of luteolin exhibit differential reactivity, which can be exploited for regioselective benzylation. The C7 hydroxyl group, along with the C4' hydroxyl, is generally more reactive than the C5 and C3' hydroxyl groups. nih.govresearchgate.net This difference in reactivity, attributed to the higher acidity of the C7-OH, allows for its selective targeting under controlled reaction conditions. researchgate.net

To achieve selective benzylation at the C7 position, a common strategy involves the prior protection of the more reactive or similarly reactive hydroxyl groups. For instance, the 3'- and 4'-hydroxyl groups on the B-ring can be protected using dichlorodiphenylmethane (B138671) to form an acetal (B89532). koreascience.kr This leaves the C7 hydroxyl group available for subsequent benzylation.

Optimization of Reaction Conditions for Benzylation (Temperature, Solvents, Reagents)

The success of selective benzylation hinges on the careful optimization of reaction parameters.

Temperature: Reaction temperature plays a crucial role. While some benzylation reactions can proceed at room temperature, others may require elevated temperatures to drive the reaction to completion. koreascience.krmdpi.com However, excessively high temperatures can lead to the formation of by-products and reduced yields. nih.gov For instance, some acylation reactions on luteolin are performed at temperatures ranging from 25°C to 110°C. nih.gov

Solvents: The choice of solvent is critical for dissolving the reactants and influencing the reaction's course. Common solvents used for the benzylation of flavonoids include dimethylformamide (DMF), acetone, and pyridine. koreascience.krcaymanchem.comresearchgate.net DMF is a polar aprotic solvent that can facilitate the reaction by solvating the cation of the base used. koreascience.kr

Reagents: Benzyl bromide (BnBr) and benzyl chloride (BnCl) are the most common reagents for introducing the benzyl group. nih.govmdpi.com The choice between them can depend on reactivity and reaction conditions. A base is typically required to deprotonate the hydroxyl group, making it a more potent nucleophile. Potassium carbonate (K2CO3) is a frequently used base for this purpose. koreascience.kr

Table 1: Optimized Conditions for Luteolin Derivatization

| Parameter | Condition | Rationale/Outcome | Source |

|---|---|---|---|

| Reagent | Benzyl chloride | Selective benzylation | nih.gov |

| Solvent | Pyridine | Used as a solvent for acylation | nih.gov |

| Temperature | 25°C - 110°C | Temperature optimization is crucial to prevent by-product formation | nih.gov |

| Reaction Time | 90 minutes | Optimal time to maximize yield and minimize by-products | nih.gov |

Approaches to Multi-O-Benzylation and Related Protected Luteolin Intermediates

In some synthetic routes, the goal is to protect all or multiple hydroxyl groups of luteolin. This is often achieved by using an excess of the benzylating agent and a strong base. The resulting perbenzylated luteolin can then be selectively deprotected at specific positions to allow for further functionalization. For example, tri-O-benzyl luteolin has been synthesized by reacting luteolin with benzyl bromide. nih.gov These multi-benzylated intermediates are valuable for creating a diverse range of luteolin derivatives. nih.gov

Synthesis of Luteolin Derivatives with the 7-O-Benzyl Moiety

Once 7-O-benzyl luteolin is synthesized, the remaining free hydroxyl groups can be further modified to create a library of new compounds with potentially altered biological activities.

Subsequent Functionalization of Other Hydroxyl Groups (e.g., Acylation, Alkylation)

With the C7 hydroxyl group protected by a benzyl ether, the other hydroxyl groups at the C5, C3', and C4' positions become targets for further chemical modification.

Acylation: This involves the introduction of an acyl group (R-C=O) and can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine. nih.gov This modification can alter the solubility and bioavailability of the parent compound. nih.gov

Alkylation: This involves the introduction of an alkyl chain and can be carried out using alkyl halides in the presence of a base. nih.gov This can lead to derivatives with modified lipophilicity.

For instance, after selective benzylation of luteolin, further alkylation or acylation reactions can be performed to yield a variety of 5-O-substituted derivatives following deprotection. nih.gov

Table 2: Synthesis of Luteolin Derivatives

| Starting Material | Reaction | Product | Source |

|---|---|---|---|

| Luteolin | Selective benzylation with benzyl chloride, followed by alkylation/acylation and catalytic hydrogenolysis | 5-O-substituted derivatives | nih.gov |

| Tri-O-benzyl luteolin | Reaction with acyl chloride-triethylamine | 5-O-acyl tri-O-benzyl luteolin derivatives | nih.gov |

| Luteolin | Reaction with excess fatty acid acyl chlorides | Tetra-acylated luteolin derivatives | nih.gov |

Methodologies for Protecting Group Removal (e.g., Catalytic Hydrogenolysis)

The final step in the synthesis of many luteolin derivatives involves the removal of the benzyl protecting group(s) to liberate the free hydroxyl group.

Catalytic Hydrogenolysis: This is the most common and generally mildest method for cleaving benzyl ethers. wikipedia.orgbeilstein-journals.org The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)2/C), under a hydrogen atmosphere. koreascience.krnih.gov This method is highly effective and often proceeds with high yield. beilstein-journals.org The benzyl group is converted to toluene, which is easily removed. organic-chemistry.org

Other Deprotection Methods: While catalytic hydrogenolysis is preferred, other methods can be used to remove benzyl groups, including the use of strong acids or oxidizing agents. wikipedia.orgorganic-chemistry.org However, these conditions are harsher and may not be compatible with other functional groups in the molecule. organic-chemistry.org For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative deprotection of benzyl ethers. wikipedia.org

Development of Efficient Synthetic Pathways for Research Scale Production

The synthesis of this compound for research purposes hinges on the principle of regioselectivity—the ability to target a specific hydroxyl group among the several present on the luteolin scaffold. The hydroxyl group at the C-7 position is generally the most reactive for nucleophilic substitution reactions like alkylation due to its higher acidity compared to the other hydroxyls, with a typical reactivity order of 7-OH > 4'-OH > 5-OH. rsc.orgresearchgate.netbeilstein-journals.org This chemical property is fundamental to the design of efficient synthetic routes.

A common and effective strategy for synthesizing 7-O-alkylated flavonoids involves the direct alkylation of the parent flavonoid. For this compound, this can be achieved by reacting luteolin with benzyl bromide (BnBr) in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF). koreascience.kr The base deprotonates the most acidic 7-OH group, forming a phenoxide ion that then acts as a nucleophile, attacking the benzyl bromide to form the desired ether linkage.

To enhance selectivity and yield, especially when aiming to avoid side reactions at the 4'-hydroxyl group, a protection-alkylation-deprotection strategy is often employed. This multi-step process involves:

Protection of Reactive Groups : The more reactive catechol hydroxyl groups at the 3' and 4' positions are first protected. A common method is the formation of an acetal, for instance, by reacting luteolin with dichlorodiphenylmethane (Ph₂CCl₂) in a high-boiling solvent like diphenyl ether. koreascience.krresearchgate.net

Selective Benzylation : With the 3' and 4' positions blocked, the 7-OH group is the most available site for reaction. The protected luteolin intermediate is then reacted with benzyl bromide and a base (e.g., K₂CO₃ in DMF) to selectively install the benzyl group at the C-7 position. koreascience.kr

Deprotection : The final step involves the removal of the protecting groups to yield this compound. For a diphenylacetal protecting group, this is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C), which cleaves the acetal and restores the hydroxyl groups at the 3' and 4' positions. researchgate.net

An alternative approach starts from a readily available glycoside like rutin (B1680289). A study demonstrated the synthesis of a tribenzylated luteolin derivative by first reacting rutin with benzyl bromide and K₂CO₃ in DMF. mdpi.com The resulting benzylated rutin is then subjected to acid hydrolysis (e.g., with hydrochloric acid in ethanol) to cleave the rutinoside sugar moiety, yielding 7,3',4'-tri-O-benzyl luteolin. mdpi.com While this produces a tribenzylated product, similar principles of selective protection and deprotection could be adapted to isolate the 7-O-benzyl derivative.

Comparative Analysis of Synthetic Routes and Yields for Luteolin Derivatives

The synthesis of luteolin derivatives is not limited to benzylation; various modifications, such as acylation, are performed to explore structure-activity relationships. Comparing these synthetic routes highlights differences in complexity, efficiency, and yield.

A one-pot method for producing acylated derivatives, such as 7,3′,4′-tri-O-acetylated luteolin, has been reported. nih.govfrontiersin.org This method involves reacting luteolin directly with an acylating agent like acetic anhydride (B1165640) in a solvent such as pyridine. nih.govfrontiersin.org While simple and direct, this approach often leads to multiple acylation sites.

More complex, multi-step syntheses are required for regioselective modifications. The synthesis of 7-O-palmitoyl luteolin, for example, involves a three-step process of protection, acylation, and deprotection, with reported yields of 39%, 75%, and 34% for the respective steps. researchgate.net Similarly, the synthesis of 7-O-alkylated luteolin derivatives via a protection-alkylation-deprotection pathway reports varying yields depending on the specific alkyl group, ranging from 53% to 79% for the alkylation step. koreascience.kr

The following table provides a comparative overview of different synthetic strategies for luteolin derivatives.

| Derivative | Synthetic Strategy | Key Reagents & Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| 7-O-Alkylated Luteolin | Protection-Alkylation-Deprotection | (i) Ph₂CCl₂, Ph₂O, 180°C (ii) Alkyl iodide, K₂CO₃, DMF, r.t. (iii) H₂, Pd/C; AcOH/H₂O | 53-79% (Alkylation step) | koreascience.kr |

| 7-O-Palmitoyl Luteolin | Protection-Acylation-Deprotection | (i) Ph₂CCl₂, PhOPh, 175°C (ii) Palmitoyl chloride, Et₃N, CH₂Cl₂ (iii) H₂, Pd/C, THF | ~9% (Overall, 3 steps) | researchgate.net |

| 7,3′,4′-Tri-O-acetylated Luteolin | One-Pot Acylation | Acetic anhydride, Pyridine, 25°C | Not specified | nih.govfrontiersin.org |

| 7,3',4'-Tri-O-benzyl Luteolin (from Rutin) | Benzylation and Hydrolysis | (i) BnBr, K₂CO₃, DMF, 50°C (ii) HCl, 95% Ethanol, 70°C | 84% (Hydrolysis step) | mdpi.com |

Purification Techniques for Synthesized this compound Analogues

The isolation and purification of synthesized this compound and its analogues from reaction mixtures are critical to obtaining materials of high purity for research. A combination of chromatographic techniques is typically employed.

Column Chromatography is the most common method for the primary purification of flavonoid derivatives. mdpi.com

Stationary Phase : Silica gel is the standard stationary phase used to separate compounds based on polarity. nih.govfrontiersin.org

Mobile Phase (Eluent) : A gradient elution system is often used, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include petroleum ether/ethyl acetate, petroleum ether/acetone, and ethyl acetate/methanol (B129727). mdpi.comnih.govfrontiersin.org The choice of eluent is guided by the polarity of the target compound and impurities.

Gel Permeation Chromatography (GPC) , often using a Sephadex matrix, is another valuable technique.

Stationary Phase : Sephadex LH-20 is frequently used for the purification of flavonoids. nih.gov It separates molecules based on size, but also involves adsorption effects.

Mobile Phase (Eluent) : Methanol or mixtures of methanol and water are common eluents for Sephadex LH-20 chromatography. nih.gov This method is effective for removing polymeric byproducts or unreacted starting materials.

Recrystallization is often used as a final step to obtain a highly pure, crystalline product. nih.govfrontiersin.org The crude product from chromatography is dissolved in a minimal amount of a suitable hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Analytical Chromatography , such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), plays a crucial role throughout the process. TLC is used to monitor the progress of a reaction and to identify fractions containing the desired product during column chromatography. nih.govfrontiersin.org HPLC is primarily used to assess the final purity of the synthesized compound. nih.gov

| Technique | Stationary Phase | Common Mobile Phase/Eluent | Purpose | Reference |

|---|---|---|---|---|

| Silica Gel Column Chromatography | Silica Gel | Petroleum Ether/Ethyl Acetate, Ethyl Acetate/Methanol | Primary purification of reaction mixture | mdpi.comnih.govfrontiersin.org |

| Gel Permeation Chromatography | Sephadex LH-20 | Methanol, Methanol/Water | Separation by size, removal of polymers | nih.gov |

| Recrystallization | N/A (Solid state) | Various organic solvents (e.g., Ethanol) | Final purification to obtain crystalline solid | nih.govfrontiersin.org |

| Thin-Layer Chromatography (TLC) | Silica Gel Plate | Ethyl Acetate/Methanol | Reaction monitoring, fraction identification | nih.govfrontiersin.org |

| High-Performance Liquid Chromatography (HPLC) | C18 Column | Acetonitrile/Water gradients | Final purity analysis | nih.gov |

Investigative Approaches for Elucidating Biological Activities in Experimental Systems

Cellular Model Systems for Biological Activity Assessment

In vitro cellular models are fundamental tools for the initial screening and mechanistic elucidation of a compound's biological effects. These systems allow for controlled investigation of cellular responses, including proliferation, apoptosis, and inflammation.

Application in Transformed Cell Lines (e.g., HCT116, MDA-MB-231, HL-60, HepG2, B16 Melanoma, RAW 264.7)

The evaluation of 7-O-Benzyl Luteolin (B72000) and its related derivatives has been conducted across a panel of transformed, or cancerous, cell lines to determine its potential as an anticancer agent.

A specific 7-O-benzyl derivative of a related flavonoid, known as gatastatin, has been identified and assessed for its cytotoxic activity against the human promyelocytic leukemia cell line, HL-60. up.ac.za Further investigation into gatastatin, a γ-tubulin-specific inhibitor, revealed it possesses anti-proliferative activity, although this was found to be weak in HeLa cells. nih.govresearchgate.net However, its cytotoxic effects were shown to be synergistically enhanced when combined with a Plk1 inhibitor in both HL-60 and Jurkat cell lines. nih.gov This co-treatment led to an arrest of the cell cycle in the G2/M phase and induced mitotic cell death. nih.gov

While direct studies on 7-O-Benzyl Luteolin in other specified cell lines are limited, research on closely related derivatives provides valuable context. The strategic modification of the 7-O position on the luteolin structure is a known approach to enhance biological activity. nih.gov For instance, various mono-acylated luteolin derivatives have demonstrated antiproliferative activities against HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. mdpi.comnih.gov Similarly, the introduction of different alkoxyl groups at the C-7 position resulted in luteolin derivatives with improved inhibitory activities against melanogenesis and cell proliferation in B16 melanoma cells. nih.gov

The murine macrophage cell line, RAW 264.7, is a standard model for assessing anti-inflammatory potential. While direct data for this compound is not available, studies on the parent compound, luteolin, and its glycoside derivatives show potent inhibition of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. researchgate.netacs.org

| Cell Line | Cell Type | Compound Tested | Observed Biological Activity | Reference |

|---|---|---|---|---|

| HL-60 | Human Promyelocytic Leukemia | Gatastatin (7-O-benzyl derivative) | Exhibits cytotoxic activity; synergistic cytotoxicity with Plk1 inhibitor leading to G2/M arrest. | up.ac.zanih.gov |

| HCT116 | Human Colon Carcinoma | Mono-acylated luteolin derivatives | Enhanced antiproliferative activities compared to luteolin. | mdpi.comnih.gov |

| MDA-MB-231 | Human Breast Adenocarcinoma | Mono-acylated luteolin derivatives | Enhanced antiproliferative activities compared to luteolin. | mdpi.comnih.gov |

| HepG2 | Human Hepatocellular Carcinoma | Luteolin | Luteolin and its manganese(II) complex increased glucose consumption, suggesting hypoglycemic effects. | rsc.org |

| B16 Melanoma | Murine Melanoma | 7-O-substituted luteolin derivatives | Improved melanogenesis and cell proliferation inhibitory activities. | nih.gov |

| RAW 264.7 | Murine Macrophage | Luteolin and Luteolin-7-O-glucoside | Inhibition of inflammatory mediators (e.g., NO production). | researchgate.netacs.org |

Use in Non-Transformed Cellular Models

Investigating the effects of a compound on non-transformed, or "normal," cells is crucial for assessing its potential for selective toxicity towards cancer cells. Research on the parent compound, luteolin, has shown it to have minimal cytotoxic effects on various non-transformed cell lines, including human keratinocytes (HaCaT) and peripheral blood mononuclear cells (PBMCs). nih.gov Similarly, the antiangiogenic effects of luteolin and its derivatives have been studied in Human Umbilical Vein Endothelial Cells (HUVEC), with some derivatives showing significant inhibition of cell migration without inducing toxicity. mdpi.comreading.ac.uk However, specific studies detailing the application of this compound in non-transformed cellular models are not prominently featured in the reviewed literature, indicating a focus on its anticancer potential.

Establishment of Relevant in vitro Assay Platforms

A variety of established in vitro assay platforms are employed to elucidate the biological activity of compounds like this compound. These platforms are designed to provide quantitative data on specific cellular processes.

Cell Viability and Proliferation Assays: These are used to measure the cytotoxic or cytostatic effects of a compound. Common methods include the MTT assay, which measures metabolic activity, and the ³[H] thymidine (B127349) incorporation assay, which quantifies DNA synthesis during cell proliferation. acs.orgresearchgate.netjfda-online.com

Apoptosis Assays: To determine if cell death occurs via programmed cell death, or apoptosis, several techniques are used. These include flow cytometry to quantify apoptotic cells, DNA fragmentation (ladder) assays, and Western blotting to detect the activation of key apoptotic proteins like caspases and the regulation of the Bcl-2 family of proteins. jfda-online.com

Cell Cycle Analysis: Flow cytometry with DNA-binding dyes like propidium (B1200493) iodide is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M), revealing potential cell cycle arrest points induced by the compound. nih.gov

Anti-inflammatory Assays: The anti-inflammatory effects are often screened in macrophage cell lines like RAW 264.7. The Griess assay is used to measure the production of nitric oxide (NO), a key inflammatory mediator. acs.org The levels of inflammatory cytokines, such as TNF-α and various interleukins (e.g., IL-6), are quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) and Reverse Transcription Polymerase Chain Reaction (RT-PCR). nih.govmdpi.com

Enzyme Inhibition Assays: Specific enzymatic assays are used to identify direct molecular targets. For instance, the influenza endonuclease activity has been a target for luteolin and its derivatives, with activity measured by platforms like AlphaScreen technology and gel-based assays. mdpi.com

Radical Scavenging Assays: To measure antioxidant capacity, assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging activity assays are utilized. rsc.org

in vivo Experimental Animal Models for Pre-Clinical Research Insights

Following in vitro characterization, promising compounds are often advanced to in vivo animal models to understand their physiological effects, efficacy, and mechanisms in a whole-organism context.

Murine Models for Inflammatory Response Studies (e.g., Psoriasis-like Mouse Model)

While specific in vivo studies for this compound in inflammation models were not identified, extensive research on its parent compound and other derivatives in a psoriasis-like mouse model offers a clear preclinical investigative pathway. Psoriasis is a chronic inflammatory skin condition. In studies using an imiquimod-induced psoriasis-like model in BALB/c mice, topical application or administration of luteolin or its acyl derivatives was shown to significantly improve skin lesions. nih.govmdpi.com These beneficial effects were attributed to the suppression of immune cell infiltration and the downregulation of key inflammatory cytokines in the skin tissue, including TNF-α, IL-6, IL-17A, and IL-23. nih.govmdpi.comfrontiersin.org Furthermore, these derivatives were found to enhance the skin's antioxidant defense by increasing levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.govfrontiersin.org These studies establish a relevant and validated in vivo model for assessing the anti-inflammatory and immunomodulatory activity of compounds like this compound.

Application in Other Mammalian or Lower Organism Models for Mechanistic Exploration

The broader family of luteolin compounds has been investigated in a variety of other animal models to explore different therapeutic potentials, although data for the 7-O-benzyl derivative remains scarce. Luteolin has been studied in xenograft mouse models, where human cancer cells are implanted into immunodeficient mice to test anticancer efficacy in vivo. researchgate.net Other explorations for the parent compound, luteolin, include models of sepsis, diabetic cardiomyopathy, and neurodegenerative diseases, highlighting its diverse biological activities. nih.govresearchgate.netcaldic.com The introduction of a benzyl (B1604629) group to the luteolin backbone has been noted to significantly increase its activity in binding to the Bcl-2 protein and inducing tumor cell apoptosis, suggesting that in vivo cancer models would be a primary area for future investigation of this compound. rhhz.net

Molecular and Cellular Mechanisms of 7 O Benzyl Luteolin and Its Structural Analogues

Modulation of Cellular Proliferation and Viability in Experimental Models

Interference with Cell Cycle Progression (e.g., G2/M Phase Arrest)

Luteolin (B72000) and its analogues have demonstrated the ability to interfere with the normal progression of the cell cycle, a key process in cancer cell proliferation. A common mechanism observed is the arrest of cells in the G2/M phase. oncotarget.commdpi.comxiahepublishing.com This halt in the cell cycle prevents the cells from dividing and proliferating.

For instance, studies on various cancer cell lines, including esophageal and colon cancer, have shown that luteolin can induce G2/M phase arrest. oncotarget.commdpi.com This effect is often associated with the modulation of key regulatory proteins. In esophageal squamous cell carcinoma (ESCC) cells, luteolin treatment led to an upregulation of p21 and p53, proteins known to inhibit cell cycle progression. oncotarget.com Similarly, in human colon cancer cells (LoVo), luteolin was found to inactivate the cyclin B1/CDC2 complex, which is crucial for the G2/M transition. mdpi.com In gastric cancer AGS cells, luteolin treatment resulted in a dose-dependent increase in the percentage of cells in the G2/M phase, accompanied by reduced levels of Cdc2, Cyclin B1, and Cdc25C proteins, and an upregulation of p21/cip1. nih.gov

The anti-proliferative effect of flavonoids like luteolin is often linked to their ability to induce cell cycle arrest at either the G1/S or G2/M checkpoints. oncotarget.com In HT-29 human colon cancer cells, luteolin promoted G2/M arrest at 24 hours post-treatment by downregulating cyclin B1 expression and inhibiting cell division cycle (CDC)2 activity. physiology.org

Mechanisms of Apoptosis Induction (e.g., Caspase-Dependent and Independent Pathways, DNA Fragmentation)

Luteolin and its derivatives are known to induce apoptosis, or programmed cell death, in cancer cells through multiple intricate pathways. This process is a primary mechanism behind their anti-cancer effects. The induction of apoptosis can occur through both caspase-dependent and caspase-independent pathways, ultimately leading to characteristic cellular changes like DNA fragmentation. researchgate.netmdpi.com

Caspase-Dependent Pathways:

A major route for apoptosis induction by luteolin involves the activation of caspases, a family of proteases that execute the apoptotic process. mdpi.com Luteolin has been shown to activate initiator caspases, such as caspase-8 and caspase-9, as well as executioner caspases like caspase-3 and caspase-7. physiology.orgnih.gov

Intrinsic (Mitochondrial) Pathway: Luteolin can trigger the intrinsic apoptotic pathway by altering the mitochondrial membrane potential. oncotarget.comresearchgate.net This leads to the release of cytochrome c from the mitochondria into the cytosol. oncotarget.comresearchgate.net In the cytosol, cytochrome c, along with apoptotic protease activating factor 1 (Apaf-1), activates caspase-9, which in turn activates executioner caspases like caspase-3. mdpi.comscispace.com This cascade ultimately results in the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and DNA fragmentation. researchgate.netnih.gov The process is also regulated by the Bcl-2 family of proteins. Luteolin has been observed to decrease the levels of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while increasing the levels of pro-apoptotic proteins like Bax. researchgate.netscispace.com In some cases, cleavage of both pro-apoptotic (e.g., Bad, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins has been detected. researchgate.net

Extrinsic (Death Receptor) Pathway: The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface. mdpi.com Luteolin has been shown to promote apoptosis by increasing the expression of death receptors. mdpi.com Activation of this pathway leads to the recruitment of adaptor proteins and the subsequent activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to its truncated form (tBid), thereby engaging the intrinsic pathway. Luteolin has been found to induce the activation of caspase-8. nih.gov

Caspase-Independent Pathways:

While less commonly reported for luteolin, caspase-independent apoptosis can also occur. This pathway involves the release of other mitochondrial proteins like apoptosis-inducing factor (AIF) and endonuclease G, which can translocate to the nucleus and cause DNA fragmentation without the involvement of caspases. mdpi.com

DNA Fragmentation:

A hallmark of apoptosis is the fragmentation of nuclear DNA into a characteristic ladder pattern. mdpi.com Luteolin treatment has been shown to induce DNA ladder formation in various cancer cell lines, including human colorectal cancer cells, confirming the induction of apoptosis. fda.gov.twjfda-online.com This fragmentation is a result of the activation of endonucleases that cleave the DNA at internucleosomal regions.

Investigation of Anti-Proliferative Effects in Specific Cancer Cell Lines

The anti-proliferative properties of luteolin and its analogues have been investigated across a diverse range of cancer cell lines, demonstrating broad-spectrum activity.

Luteolin has shown efficacy in inhibiting the growth of various cancer cells in a dose-dependent manner. oncotarget.com For instance, it has demonstrated anti-proliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. xiahepublishing.com Studies have also confirmed its activity in esophageal squamous cell carcinoma (ESCC) cell lines like EC1 and KYSE450. oncotarget.com

In the context of colon cancer, luteolin has been shown to decrease DNA synthesis and the number of viable HT-29 cells in a concentration-dependent manner. physiology.org Furthermore, in HCT-116 colon cancer cells, luteolin was found to potentiate the cytotoxic effects of benzyl (B1604629) isothiocyanate. fda.gov.tw The anti-proliferative effects of luteolin have also been observed in human gastric adenocarcinoma AGS cells. nih.govresearchgate.net

The cytotoxic activity of luteolin and its glycoside, luteolin-7-O-glucoside, has been noted against breast cancer cell lines. researchgate.net Specifically, luteolin-7-O-glucoside demonstrated significant activity against the MCF-7 cell line. researchgate.net

Other cancer cell lines where luteolin has exhibited anti-proliferative properties include human leukemia HL-60 cells, prostate cancer cells (DU-145), melanoma cells (SK-MEL5), and lung cancer cells (DMS-114). researchgate.net In human hepatocellular carcinoma SK-Hep-1 cells, luteolin showed a higher cytotoxic effect compared to normal AML12 cells. nih.gov

Table 1: Anti-proliferative Effects of Luteolin and its Analogues in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Observed Effects |

|---|---|---|

| Luteolin | Esophageal Squamous Cell Carcinoma (EC1, KYSE450) | Growth suppression in a dose-dependent manner. oncotarget.com |

| Luteolin | Breast Cancer (MCF-7, MDA-MB-231) | Inhibition of proliferation. xiahepublishing.com |

| Luteolin | Colon Cancer (HT-29) | Decreased DNA synthesis and viable cell numbers. physiology.org |

| Luteolin | Colon Cancer (HCT-116) | Potentiation of benzyl isothiocyanate-induced cytotoxicity. fda.gov.tw |

| Luteolin | Gastric Cancer (AGS) | Inhibition of cell growth in a dose- and time-dependent manner. nih.govresearchgate.net |

| Luteolin | Leukemia (HL-60) | Anti-proliferative properties. researchgate.net |

| Luteolin | Prostate Cancer (DU-145) | Anti-proliferative properties. researchgate.net |

| Luteolin | Melanoma (SK-MEL5) | Anti-proliferative properties. researchgate.net |

| Luteolin | Lung Cancer (DMS-114) | Anti-proliferative properties. researchgate.net |

| Luteolin | Hepatocellular Carcinoma (SK-Hep-1) | Higher cytotoxic effect compared to normal AML12 cells. nih.gov |

| Luteolin-7-O-glucoside | Breast Cancer (MCF-7) | Significant cytotoxic activity. researchgate.net |

Regulation of Inflammatory Signaling Pathways

Suppression of Pro-Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

Luteolin and its glycosidic form, luteolin-7-O-glucoside, have demonstrated significant anti-inflammatory properties by suppressing the production of key pro-inflammatory mediators. In lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells, both luteolin and luteolin-7-O-glucoside were found to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govnih.gov Notably, luteolin exhibited a more potent inhibitory effect on the production of these mediators compared to luteolin-7-O-glucoside. nih.gov

The suppression of these pro-inflammatory molecules is a crucial aspect of the anti-inflammatory activity of these compounds. For instance, luteolin-7-O-glucoside has been shown to reduce the production of NO and PGE2 in LPS-stimulated RAW 264.7 cells. researchgate.net Similarly, luteolin-7-O-glucuronide also inhibited NO production in a dose-dependent manner in the same cell line. nih.gov

Furthermore, in a mouse model of ulcerative colitis, treatment with luteolin-7-O-glucoside significantly decreased the overexpression of pro-inflammatory cytokines such as IL-6, IL-1β, IL-18, and TNF-α induced by dextran (B179266) sodium sulfate (B86663) (DSS). phcog.com This highlights the potential of these compounds to modulate inflammatory responses in vivo. The inhibition of these mediators is often linked to the downregulation of the enzymes responsible for their synthesis.

Inhibition of Key Enzymes (e.g., iNOS, COX-2)

The suppression of pro-inflammatory mediators by 7-O-Benzyl Luteolin's structural analogues, luteolin and luteolin-7-O-glucoside, is directly linked to their ability to inhibit the expression of key enzymes involved in the inflammatory process. Specifically, these compounds have been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

In LPS-activated RAW 264.7 macrophage cells, both luteolin and luteolin-7-O-glucoside effectively suppressed the protein expression of iNOS and COX-2. nih.govnih.gov This inhibition of enzyme expression, rather than a direct reduction in enzymatic activity, is the primary mechanism for the observed decrease in nitric oxide and prostaglandin E2 production. nih.gov Luteolin demonstrated a more potent inhibition of iNOS and COX-2 expression compared to its glycoside counterpart. nih.gov

Furthermore, luteolin-7-O-glucuronide has also been shown to inhibit the transcriptional regulation of iNOS and the mRNA expression of COX-2 in LPS-stimulated murine macrophages. nih.gov This inhibitory action on these key inflammatory enzymes underscores the anti-inflammatory potential of luteolin and its derivatives. The regulation of these enzymes is often mediated through the modulation of upstream signaling pathways. nih.gov

Table 2: Inhibition of Pro-inflammatory Mediators and Enzymes

| Compound | Cell Line/Model | Inhibited Mediators | Inhibited Enzymes |

|---|---|---|---|

| Luteolin | RAW 264.7 macrophages | Nitric Oxide (NO), Prostaglandin E2 (PGE2) nih.gov | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) nih.gov |

| Luteolin-7-O-glucoside | RAW 264.7 macrophages | Nitric Oxide (NO), Prostaglandin E2 (PGE2) nih.govnih.gov | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) nih.govnih.gov |

| Luteolin-7-O-glucuronide | RAW 264.7 macrophages | Nitric Oxide (NO) nih.gov | Inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2) nih.gov |

| Luteolin-7-O-glucoside | Mouse model of ulcerative colitis | IL-6, IL-1β, IL-18, TNF-α phcog.com | Not specified |

Modulation of Transcription Factor Activity (e.g., NF-κB, AP-1, STAT3)

Luteolin and its analogues are significant modulators of key transcription factors that regulate inflammation and cell proliferation. Luteolin has been shown to inhibit the activation of both nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govnih.gov Its structural analogue, luteolin-7-O-glucoside, also impedes NF-κB activation. nih.govnih.gov The anti-inflammatory properties of luteolin are linked to its ability to suppress the production of inflammatory cytokines by regulating these signaling pathways. gsconlinepress.com

In combined treatments, luteolin and sulforaphane (B1684495) work synergistically to reduce the expression levels of pro-inflammatory proteins associated with the NF-κB pathway and STAT3 activation. researchgate.net This combined effect leads to a more potent inhibition of inflammatory responses. researchgate.net Furthermore, a derivative, Luteolin-7-O-glucoside (LUT-7G), has been found to prevent damage to cardiovascular tissues by inhibiting STAT3 and downregulating target genes involved in inflammation. semanticscholar.orgmdpi.com The overexpression of transcription factors like NF-κB, STAT3, and AP-1 is linked to the release of cytokines and chemokines, and the STAT3 pathway, in particular, plays a role in immunosuppression. mdpi.com Luteolin has demonstrated the ability to suppress the K-Ras/NF-κB/GSK-3β signaling pathway in the context of pancreatic cancer. frontiersin.org

Crosstalk with Upstream Signaling Cascades (e.g., MAPK, PI3K/Akt)

The biological activities of luteolin and its analogues are deeply intertwined with their ability to influence upstream signaling cascades, notably the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are crucial for regulating cellular processes like growth, proliferation, and survival. nih.govmdpi.com

Luteolin exerts a dual inhibitory effect on both the MAPK and PI3K/Akt signaling pathways. nih.gov Research has shown that luteolin can suppress the phosphorylation of extracellular signal-regulated kinase (ERK) within the MAPK pathway and also inhibit the phosphorylation of PI3K, Akt, and the mechanistic target of rapamycin (B549165) (mTOR) in the PI3K signaling pathway. nih.gov Both luteolin and its glycoside, luteolin-7-O-glucoside, inhibit Akt phosphorylation in a dose-dependent manner. nih.govnih.gov This inhibition of phospho-Akt is believed to contribute to the suppression of NF-κB and AP-1 activity. nih.gov

A structural analogue, the 7-O-benzyl derivative known as gatastatin, has been specifically implicated in regulating the EGFR/PI3K/Akt/Bad pathway. up.ac.za Similarly, other flavonoids and their derivatives, such as 7-O-benzyl naringenin, have been shown to regulate programmed cell death through prolonged ERK activation, highlighting the importance of the MAPK pathway as a target for these compounds. researchgate.net The inhibition of the PI3K/Akt pathway by flavonoids may occur through the downregulation of downstream targets like survivin. nih.gov

Antioxidant and Reactive Oxygen Species Scavenging Mechanisms

A defining characteristic of flavonoids, including luteolin and its derivatives, is their capacity to function as antioxidants. nih.gov This activity is attributed to their chemical structure, particularly the arrangement and number of hydroxyl groups, which enables them to scavenge free radicals and chelate metal ions. nih.gov The antioxidant mechanisms can involve the direct suppression of reactive oxygen species (ROS) formation, scavenging existing ROS, and upregulating the body's own antioxidant defense systems. nih.gov

Direct Radical Scavenging Activities (e.g., DPPH, Superoxide (B77818) Anion)

Luteolin demonstrates potent direct radical scavenging capabilities. In cell-free chemical systems, luteolin has been shown to effectively scavenge superoxide anions (O₂⁻) and hydroxyl radicals (·OH). nih.govnih.gov Pretreatment with luteolin leads to a significant decrease in intracellular ROS levels. nih.gov

The scavenging activity of luteolin and its analogues has been quantified in various assays. While one study noted that luteolin was the least active among ten tested flavonoids in scavenging the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, other studies highlight its efficacy. nih.gov Luteolin-7-O-glucoside, an important structural analogue, shows potent radical scavenging activity against the DPPH radical. researchgate.net Synthesized 7-O-aminoethyl flavones, another class of analogues, exhibited significantly increased superoxide anion scavenging activities compared to the parent luteolin. psu.edu

| Compound | Assay | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Luteolin | DPPH Radical Scavenging | 16.18 ± 1.85 | psu.edu |

| Luteolin-7-O-glucoside | DPPH Radical Scavenging | 17.28 ± 0.27 | psu.edu |

| Luteolin-7-O-glucoside | DPPH Radical Scavenging | 2.2 | researchgate.net |

| Luteolin | Superoxide Anion Scavenging | 8.66 ± 0.10 | psu.edu |

| Luteolin-7-O-glucoside | Superoxide Anion Scavenging | 3.28 ± 0.20 | psu.edu |

| 7-O-aminoethyl flavone (B191248) (analogue 3a) | Superoxide Anion Scavenging | 3.45 ± 0.19 | psu.edu |

| 7-O-aminoethyl flavone (analogue 3c) | Superoxide Anion Scavenging | 3.07 ± 0.30 | psu.edu |

Metal Chelation Properties and Their Contribution to Antioxidant Activity

The antioxidant activity of flavonoids is also mediated by their ability to chelate metal ions, such as iron and copper. nih.gov This chelation is crucial as it can prevent the generation of damaging free radicals via reactions like the Fenton reaction. nih.govnih.gov The structure of luteolin is directly linked to its capacity for metal ion chelation. frontiersin.org

Luteolin can form complexes with metal ions through specific sites on its structure, including the dihydroxy group in the B ring and the 5-hydroxy and 4-carbonyl groups in the C ring. rsc.org It has been shown to form a complex with Fe(III) and can strongly inhibit the Fenton reaction through a combination of Fe(II) chelation and radical scavenging. researchgate.net Similarly, luteolin can form a complex with manganese(II), and this complex was found to have enhanced antioxidant and other biological activities compared to the parent luteolin. rsc.org However, it is noteworthy that the complexation of flavonoids with metals can sometimes lead to a decrease in their radical scavenging activity compared to the free ligand. researchgate.net

Effects on Oxidative Stress Markers in Cellular Systems

In cellular environments, luteolin demonstrates a clear protective effect against oxidative stress. Treatment with luteolin can significantly decrease intracellular levels of ROS and inhibit lipid peroxidation in cell membranes. nih.govnih.gov This protective action is partly due to its ability to upregulate the body's endogenous antioxidant defenses. nih.gov

Luteolin has been observed to restore levels of glutathione (B108866), a critical intracellular antioxidant, that were depleted by oxidative stress. nih.govnih.gov Furthermore, it enhances the activity and protein expression of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and heme oxygenase-1. nih.govnih.gov By bolstering these enzymatic defenses, luteolin helps mitigate cellular damage, as evidenced by its ability to decrease DNA damage and the levels of phosphorylated H2A.X, a marker of DNA double-strand breaks. nih.gov Studies also show that luteolin can significantly reduce DNA damage as measured by the formation of 8-oxo-7,8-dihydrodeoxyguanosine (8-OHdG), a marker of oxidative DNA damage. d-nb.info

Interactions with Specific Molecular Targets

The diverse biological effects of this compound and its analogues stem from their interactions with a wide array of specific molecular targets. These interactions underpin their anti-inflammatory and antioxidant activities.

Key molecular targets include:

Transcription Factors: As detailed previously, these compounds modulate NF-κB, AP-1, and STAT3, which are central regulators of gene expression involved in inflammation and immunity. nih.govnih.govresearchgate.netsemanticscholar.org

Signaling Kinases: They interact with critical components of upstream signaling cascades, including PI3K, Akt, mTOR, and various MAPKs (e.g., ERK, JNK, p38). nih.govnih.govnih.gov

Inflammatory Enzymes: Luteolin inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for producing key inflammatory mediators. nih.gov

Apoptosis Regulators: The compounds influence proteins involved in programmed cell death, such as increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2. nih.govnih.gov They also affect the activity of caspases, which are the executioners of apoptosis. nih.gov

Topoisomerases: Luteolin has been reported to induce topoisomerase I and II, enzymes involved in managing DNA topology, which can lead to apoptosis in cancer cells. gsconlinepress.com

Acetylcholinesterase: The structural analogue luteolin-7-O-glucoside has been identified as having a significant inhibitory effect against acetylcholinesterase, an enzyme critical for neurotransmission. mdpi.com

These targeted interactions highlight the pleiotropic nature of luteolin and its derivatives, allowing them to modulate multiple cellular processes simultaneously.

Binding and Modulation of Apoptosis-Related Proteins (e.g., Bcl-2)

The introduction of a benzyl group to the luteolin structure has been shown to significantly enhance its capacity to bind to the anti-apoptotic protein Bcl-2 and trigger apoptosis in tumor cells. researchgate.net Luteolin and its derivatives, particularly those with a benzyl group introduced to the B ring, are considered novel small molecule inhibitors of the Bcl-2 protein. researchgate.net Their anti-tumor activity is likely linked to this effect on Bcl-2. researchgate.net

Luteolin itself can induce apoptosis by modulating the expression of Bcl-2 family proteins. brieflands.comnih.govmdpi.comresearchgate.net It has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. brieflands.comnih.govmdpi.comspandidos-publications.com This shift in the Bax/Bcl-2 ratio can lead to a collapse of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis. researchgate.netspandidos-publications.comoncotarget.com Specifically, luteolin treatment has been shown to upregulate the expression of pro-apoptotic proteins like BimL and BimS, leading to cytochrome C overexpression and cleavage of PARP, a key event in apoptosis. oncotarget.com In various cancer cell lines, luteolin's pro-apoptotic effects are associated with the downregulation of Bcl-2 and the upregulation of Bax and caspase-3. nih.govmdpi.comchemfaces.com

The benzylation of luteolin appears to amplify this pro-apoptotic potential by improving its interaction with Bcl-2. researchgate.net This structural modification highlights the importance of the benzyl group in enhancing the biological activity of luteolin against cancer cells by targeting the intrinsic apoptosis pathway.

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Hexokinase 2)

Xanthine Oxidase Inhibition:

Luteolin is a known inhibitor of xanthine oxidase (XO), an enzyme involved in the production of uric acid. nih.govfarmaciajournal.comwikipedia.org It acts as a mixed-type inhibitor, reducing the initial rate of catalysis of xanthine to urate. nih.gov The inhibitory effect of luteolin on XO is significant, with a reported Ki of 1.9 ± 0.7 μM. nih.gov At a concentration of 10 μM, luteolin can cause a nearly 20-fold reduction in the turnover of the free enzyme. nih.gov The interaction between luteolin and XO is believed to occur through hydrophobic linkages at the enzyme's binding site. farmaciajournal.com Several studies have demonstrated that luteolin and its derivatives are potent inhibitors of xanthine oxidase, with some showing stronger inhibition than the standard drug allopurinol. mdpi.comresearchgate.net The 3',4'-OH structure in luteolin is considered important for its potent inhibitory activity. farmaciajournal.com

Hexokinase 2 Inhibition:

Hexokinase 2 (HK2) is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells. patsnap.com Luteolin-7-O-β-d-glucoside (LUT-7G), a glycosidic form of luteolin, has been shown to inhibit cellular energy production by targeting HK2. nih.govnih.gov This inhibition leads to a depression of both the glycolytic pathway and the Krebs cycle. nih.govnih.gov Molecular docking studies have been used to predict the interaction between LUT-7G and human hexokinase 2, suggesting a direct effect of the compound on the enzyme. nih.gov The ability of luteolin derivatives to inhibit HK2 presents a potential strategy for targeting the altered metabolism of cancer cells. patsnap.comnih.govnih.govclemson.edu

Investigation of Receptor-Ligand Interactions

The interaction of luteolin and its derivatives with various cellular receptors is a key aspect of their biological activity. Molecular docking studies have been employed to understand these interactions at a molecular level.

For instance, luteolin 7-O-glucoside has been identified as having a high binding affinity for the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase often overexpressed in certain cancers. researchgate.net Similarly, luteolin glycosides have shown interactions with key amino acid residues, such as ASP119 and LYS147, within the binding domain of KRas, a protein frequently mutated in cancer. unizik.edu.ng The 3' and 4' hydroxyl groups of luteolin and its glycosides appear to be crucial for forming hydrogen bonds with these receptor sites. unizik.edu.ng

Structure-Activity Relationship (SAR) Studies of this compound and Related Analogs

Impact of Benzyl Group Position and Substitution on Biological Activity

The position and substitution of the benzyl group on the luteolin scaffold have a profound impact on its biological activity. Research has shown that introducing a benzyl group can significantly enhance the therapeutic potential of luteolin. researchgate.net

Specifically, the introduction of a benzyl group to the B ring of luteolin was found to markedly increase its ability to bind to the Bcl-2 protein and induce apoptosis in tumor cells. researchgate.net This suggests that the benzyl moiety plays a crucial role in the interaction with this key anti-apoptotic protein.

Furthermore, studies on other flavonoid derivatives have also highlighted the importance of benzyl group substitutions. For example, in a series of SAC-Garlic acid conjugates, replacing a propynyl (B12738560) group with a benzyl or a 4-fluorobenzyl group resulted in increased inhibitory activity. sci-hub.se Moreover, benzyl compounds with an electron-withdrawing substitution in the para position demonstrated more potent activity than those without substitutions. sci-hub.se

In the context of 7-deaza-6-benzylthioinosine analogues, substitutions on the aromatic ring of the benzyl group were critical for binding to Toxoplasma gondii adenosine (B11128) kinase. nih.gov Single substitutions at the para or meta position generally enhanced binding, whereas ortho substitutions led to a loss of affinity. nih.gov This underscores the specific steric and electronic requirements for optimal interaction with the target enzyme.

The synthesis of 5-O-acyl tri-O-benzyl luteolin derivatives has also been explored to improve the properties of luteolin. researchgate.netfrontiersin.org These modifications, which involve the strategic placement of benzyl groups as protecting groups during synthesis, allow for the creation of a variety of luteolin analogs with potentially enhanced bioactivity and bioavailability. frontiersin.orgresearchgate.netnih.gov

Comparative Studies with Parent Luteolin and Other Flavonoid Derivatives

Comparative studies between this compound, its parent compound luteolin, and other flavonoid derivatives are crucial for understanding its unique biological profile.

Luteolin itself exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. brieflands.comnih.govmdpi.comoncotarget.comchemfaces.com However, the introduction of a benzyl group, particularly on the B ring, has been shown to significantly enhance its pro-apoptotic activity by increasing its binding affinity to the Bcl-2 protein compared to the parent luteolin. researchgate.net

When compared to other flavonoids, the structural features of luteolin are key to its activity. For instance, in studies on the inhibition of leukotriene B4 formation, luteolin was found to be more effective than quercetin, indicating that the 3-OH group on the C-ring is not essential for this particular activity. mdpi.com The presence of a catechol moiety in the B-ring, as seen in luteolin, can increase inhibitory action. mdpi.com

In terms of antioxidant potential, both luteolin and its glycoside, luteolin-7-O-glucoside, show strong activity. researchgate.net However, in some cellular models, luteolin aglycone is taken up more efficiently than its glycosidic form, which may influence their relative potencies. researchgate.net In contrast, other studies suggest that luteolin-7-O-glucoside has stronger antioxidative activity in certain in vivo models. researchgate.net

Regarding enzyme inhibition, luteolin is a potent inhibitor of xanthine oxidase, often showing stronger activity than other flavonoids like quercetin. nih.govmdpi.com Comparative studies have also shown that while luteolin and its 7,3′-disulfate derivative share many pharmacological properties, the sulfated form can be more effective under in vivo conditions. mdpi.com

The anti-inflammatory capacity of luteolin has also been compared to its glycosidic form, with luteolin showing more potent inhibition of certain inflammatory markers than luteolin-7-O-glucoside in RAW 264.7 cells. nih.gov These differences in activity are often attributed to variations in cellular uptake and metabolism.

The following table provides a comparative overview of the inhibitory concentrations (IC50) of luteolin and related flavonoids against various targets.

Interactive Data Table: Comparative IC50 Values of Luteolin and Related Flavonoids

| Compound | Target | IC50 (µM) | Source |

| Luteolin | Xanthine Oxidase | 1.9 | nih.gov |

| Luteolin | Xanthine Oxidase | 0.13 | researchgate.net |

| Luteolin | Leishmania donovani | 0.8 µg/ml | nih.govcapes.gov.br |

| Quercetin | Leishmania donovani | 1.0 µg/ml | nih.govcapes.gov.br |

| Fisetin | Leishmania donovani | 0.6 µg/ml | nih.govcapes.gov.br |

| 7,8-Dihydroxyflavone | Trypanosoma brucei rhodesiense | 0.068 µg/ml | nih.gov |

| Luteolin-7-O-glucoside | Xanthine Oxidase | 61.6 | farmaciajournal.com |

| Apigenin | Xanthine Oxidase | 0.20 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While specific QSAR studies focusing exclusively on this compound are limited, broader QSAR analyses of flavonoids provide valuable insights that can be extrapolated.

QSAR studies on flavonoids have been conducted to understand the structural requirements for various biological activities, such as anti-inflammatory and antiprotozoal effects. mdpi.comnih.gov These models aim to identify key molecular descriptors that influence a compound's potency.

For example, a QSAR model developed to summarize the structural characteristics of flavonoids for COX-2 mRNA inhibition revealed that a methoxy (B1213986) group at the C4' position could increase inhibitory activity. mdpi.com Additionally, the substitution of a glucopyranosyl group at C8 instead of C6 was found to enhance COX-2 mRNA inhibition. mdpi.com

In the context of antileishmanial and antitrypanosomal activities, while general trends in the structure-activity relationship of a large number of flavonoids were established, creating detailed and clear QSAR models proved challenging. nih.govcapes.gov.brnih.gov This highlights the complexity of the interactions between these compounds and their biological targets.

Analytical and Spectroscopic Characterization Techniques in Research

Spectroscopic Methods for Structure Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for the structural analysis of 7-O-Benzyl Luteolin (B72000), offering detailed insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. For 7-O-Benzyl Luteolin, a suite of NMR experiments including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to assign the proton and carbon signals and to establish connectivity within the molecule.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the luteolin backbone and the attached benzyl (B1604629) group. The aromatic protons of the A, B, and C rings of the luteolin moiety, as well as the protons of the benzyl group, will resonate in distinct regions of the spectrum, providing information about their chemical environment and coupling interactions. nih.govscielo.br

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbons in the flavonoid skeleton and the benzyl group are indicative of their electronic environment. The presence of the benzyl ether linkage at the C-7 position would cause a significant downfield shift for the C-7 carbon compared to unsubstituted luteolin. nih.govorientjchem.org

2D NMR experiments are crucial for confirming the structure. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the aromatic rings and the benzyl group. HSQC spectra correlate directly bonded proton and carbon atoms, while HMBC spectra show correlations between protons and carbons over two to three bonds, which is instrumental in confirming the placement of the benzyl group at the 7-O position. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Luteolin Moiety | ||

| 2 | - | ~164.0 |

| 3 | ~6.70 (s) | ~103.0 |

| 4 | - | ~182.0 |

| 5 | - | ~161.5 |

| 6 | ~6.25 (d, J=2.0 Hz) | ~99.0 |

| 7 | - | ~165.0 |

| 8 | ~6.50 (d, J=2.0 Hz) | ~94.0 |

| 9 | - | ~157.5 |

| 10 | - | ~104.0 |

| 1' | - | ~121.5 |

| 2' | ~7.45 (d, J=2.2 Hz) | ~113.5 |

| 3' | - | ~146.0 |

| 4' | - | ~150.0 |

| 5' | ~6.90 (d, J=8.5 Hz) | ~116.0 |

| 6' | ~7.40 (dd, J=8.5, 2.2 Hz) | ~119.5 |

| Benzyl Moiety | ||

| 7-O-CH₂ | ~5.20 (s) | ~70.0 |

| 1'' | - | ~137.0 |

| 2''/6'' | ~7.30-7.50 (m) | ~128.5 |

| 3''/5'' | ~7.30-7.50 (m) | ~128.0 |

| 4'' | ~7.30-7.50 (m) | ~127.5 |

Note: These are predicted values based on known data for luteolin and related benzylated flavonoids. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and to deduce the structural components of a molecule through its fragmentation pattern. For this compound, techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly informative. researchgate.net

The molecular weight of this compound (C₂₂H₁₆O₆) is 376.36 g/mol . In ESI-MS, it is expected to be detected as a deprotonated molecule [M-H]⁻ in negative ion mode or as a protonated molecule [M+H]⁺ in positive ion mode.

The fragmentation pattern in MS/MS provides valuable structural information. A characteristic fragmentation of the flavonoid backbone involves a retro-Diels-Alder (RDA) reaction, which cleaves the C-ring and provides information about the substitution on the A and B rings. researchgate.netmdpi.com For this compound, the loss of the benzyl group (C₇H₇, 91 Da) or benzyloxy group (C₇H₇O, 107 Da) would be a key fragmentation pathway, confirming the nature and location of the substituent.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M-H]⁻ at m/z 375)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Identity |

|---|---|---|---|

| 375 | 285 | 90 | [Luteolin - H]⁻ |

| 375 | 268 | 107 | [M - H - C₇H₇O]⁻ |

| 285 | 151 | 134 | ¹,³A⁻ (from RDA of luteolin) |

| 285 | 133 | 152 | ¹,³B⁻ (from RDA of luteolin) |

Note: These are predicted fragmentation patterns. Actual observed fragments may vary depending on the MS conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and pH Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. Flavonoids exhibit characteristic absorption spectra due to their chromophoric benzopyranone system. The UV-Vis spectrum of luteolin typically shows two major absorption bands: Band I (300-400 nm) corresponding to the B-ring cinnamoyl system, and Band II (240-280 nm) related to the A-ring benzoyl system. researchgate.net

For this compound, the UV-Vis spectrum in a neutral solvent like methanol (B129727) is expected to be very similar to that of luteolin-7-O-glycosides, with Band I around 345-350 nm and Band II around 255-265 nm. orientjchem.org The presence of the benzyl group is not expected to significantly alter the main absorption maxima of the flavonoid chromophore. nih.gov

The addition of pH-shifting reagents can provide further structural information. For instance, the addition of a weak base like sodium acetate can indicate the presence of free hydroxyl groups at positions 7 and 4'. Since the 7-hydroxyl group is benzylated in this compound, no significant shift would be expected with sodium acetate, which helps to confirm the substitution at this position.

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in Methanol

| Band | Expected λmax (nm) | Associated Chromophore |

|---|---|---|

| Band I | ~348 | B-ring (cinnamoyl system) |

| Band II | ~256 | A-ring (benzoyl system) |

Note: These are predicted values based on data for similar luteolin derivatives.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. psecommunity.org

Key absorptions would include those for hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the pyrone ring, C=C stretching of the aromatic rings, and C-O stretching of the ether linkages. The presence of the benzyl group would also contribute to the aromatic and aliphatic C-H stretching regions.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H stretching | Phenolic hydroxyl groups (at C-5, C-3', C-4') |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Aliphatic C-H (of benzyl CH₂) |

| ~1655 | C=O stretching | γ-pyrone carbonyl |

| 1610-1500 | C=C stretching | Aromatic rings |

| ~1260 and ~1030 | C-O stretching | Aryl ether |

Note: These are predicted absorption ranges based on known data for luteolin and related compounds.

Chromatographic Techniques for Separation, Isolation, and Quantification

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC-MS/MS) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of flavonoids. nih.gov For this compound, a reversed-phase HPLC method, typically using a C18 column, would be suitable for both analytical and preparative purposes. The mobile phase would likely consist of a gradient of an organic solvent (like acetonitrile or methanol) and water, often with a small amount of acid (like formic acid or acetic acid) to improve peak shape. acs.orgkoreascience.kr

Ultra-Fast Liquid Chromatography (UFLC) coupled with tandem mass spectrometry (MS/MS) offers a rapid and highly sensitive method for the quantification of this compound in complex samples. nih.gov The high resolution and speed of UFLC allow for efficient separation, while the selectivity and sensitivity of MS/MS detection enable accurate quantification even at low concentrations. This technique is particularly valuable for pharmacokinetic studies or for the analysis of trace amounts of the compound.

Table 5: A Representative HPLC Method for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from a lower to a higher percentage of solvent B |

| Flow Rate | ~1.0 mL/min |

| Detection | UV detector at ~350 nm or Mass Spectrometer |

| Injection Volume | 10-20 µL |

Note: The specific gradient and run time would need to be optimized for the best separation.

Column Chromatography for Compound Purification

Column chromatography is a fundamental and widely employed technique for the purification of synthetic flavonoid derivatives like this compound. nih.govfrontiersin.org This method separates compounds based on their differential adsorption to a stationary phase packed into a column, and their solubility in a mobile phase that is passed through the column. nih.gov The choice of stationary and mobile phases is critical for achieving efficient separation.

For flavonoids and their derivatives, silica gel is a commonly used stationary phase due to its polarity and ability to interact with the hydroxyl and carbonyl groups of the flavone (B191248) structure. The mobile phase typically consists of a mixture of non-polar and polar solvents. A gradient elution, where the polarity of the mobile phase is gradually increased, is often used to effectively separate compounds with varying polarities. researchgate.net In the purification of luteolin derivatives, the process starts with a less polar solvent to elute non-polar impurities, followed by an increase in the solvent polarity to elute the desired, more polar compound. nih.govfrontiersin.org

While specific protocols for this compound are not detailed in the available literature, a typical purification scheme can be inferred from methods used for similar luteolin derivatives. researchgate.net The introduction of the non-polar benzyl group at the 7-position would make this compound less polar than the parent luteolin, influencing the choice of solvent systems for effective elution.

Table 1: Representative Parameters for Column Chromatography Purification of Luteolin Derivatives

| Parameter | Description | Typical Values for Flavonoid Purification |

|---|---|---|

| Stationary Phase | The solid adsorbent material packed in the column. | Silica gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | The solvent or solvent mixture that flows through the column. | Hexane-Ethyl Acetate, Dichloromethane-Methanol |

| Elution Mode | The method of passing the mobile phase through the column. | Isocratic (constant solvent composition) or Gradient (varying solvent composition) |

| Detection | The method used to monitor the fractions being eluted. | Thin-Layer Chromatography (TLC), UV-Vis Spectroscopy |

Gel Filtration Chromatography (GFC) for Polymerized Derivatives

Gel Filtration Chromatography (GFC), also known as size-exclusion chromatography, is a technique that separates molecules based on their size or molecular weight. This method is particularly useful for separating macromolecules, such as polymers, from smaller molecules. The stationary phase consists of porous beads, and larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later.

In the context of flavonoid research, GFC could be applied to study potential polymerized derivatives of this compound. Flavonoids can undergo polymerization under certain conditions, leading to the formation of proanthocyanidins or other polymeric structures. GFC would be the ideal technique to isolate these high-molecular-weight species for further structural characterization. However, there are currently no specific research findings available that document the use of GFC for polymerized derivatives of this compound.

Advanced Analytical Techniques for Bioreactivity Studies

Understanding the biological activity of this compound requires sophisticated analytical techniques that can probe its behavior in biological systems and its fundamental electronic properties.

Cell-Based Assays for Compound Uptake and Intracellular Localization in Research Models

To exert a biological effect, a compound must often enter cells and reach its intracellular target. Cell-based assays are essential tools to study the absorption, distribution, and localization of compounds like this compound within cells. The cellular uptake of flavonoids is a complex process influenced by factors such as lipophilicity, molecular size, and interaction with membrane transporters.

Studies on the parent compound, luteolin, and its glycoside derivatives have shown that they can be incorporated into various cell lines, including cancer cells and neuronal cells. mdpi.comnih.govresearchgate.net For instance, research on luteolin nanoformulations demonstrated time- and temperature-dependent uptake in Tu212 cells, with maximum uptake observed at 37 °C after 4 hours. mdpi.com Another study showed that luteolin is rapidly incorporated into SH-SY5Y neuroblastoma cells and can be found in mitochondria-rich fractions. nih.gov

The introduction of a benzyl group at the 7-O-position would significantly increase the lipophilicity of this compound compared to luteolin or its glycosides. This increased lipophilicity is expected to enhance its ability to cross cell membranes via passive diffusion. Techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are used to quantify the amount of the compound inside the cells after incubation. nih.gov Fluorescence microscopy, using either the intrinsic fluorescence of the flavonoid or a fluorescent tag, can be employed to visualize its intracellular localization. While these methods are standard for flavonoid research, specific studies detailing the cellular uptake and localization of this compound are not yet available.

Table 2: Research Findings on Cellular Uptake of Luteolin in Different Research Models

| Cell Line | Key Findings | Reference |

|---|---|---|

| NSCLC A549 cells | Encapsulation of a fluorescent dye in a luteolin-loaded micelle system significantly increased cellular uptake to nearly 80% after 4 hours, compared to ~20% for the free dye. | mdpi.com |

| Tu212 cells | Luteolin-loaded PLA-PEG nanoparticles showed time- and temperature-dependent uptake, with maximum uptake at 37°C after 4 hours. | mdpi.com |

| SH-SY5Y cells | Luteolin was rapidly incorporated into cells and was detected in mitochondria fractions within 1 hour of incubation. | nih.gov |

| Glioma cells | Luteolin treatment increased cellular cytotoxicity, suggesting uptake and interaction with intracellular pathways. | nih.gov |

Spectroelectrochemical Studies for Electron Transfer Properties

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain information about the redox state and spectral properties of a molecule. mdpi.comresearchgate.net This powerful technique is used to study the electron transfer mechanisms of redox-active compounds like flavonoids. The antioxidant activity of flavonoids is directly related to their ability to donate electrons and scavenge free radicals. mdpi.com

The redox behavior of luteolin is primarily associated with the oxidation of its phenolic hydroxyl groups. mdpi.com The catechol group (3',4'-dihydroxy) on the B-ring is the most easily oxidized moiety, undergoing a two-electron, two-proton transfer. mdpi.com The hydroxyl groups on the A-ring are oxidized at higher potentials.

While no spectroelectrochemical studies have been published specifically for this compound, research on the closely related compound luteolin-7-O-β-D-glucoside (cynaroside) provides valuable insights. researchgate.net In situ UV-Vis spectroelectrochemical experiments on cynaroside showed that the primary oxidation step occurs on the catechol subunit of the B-ring. researchgate.net This indicates that substitution at the 7-O position does not change the primary site of oxidation. The non-electroactive benzyl group in this compound is not expected to participate directly in electron transfer but would influence the electron density of the flavonoid core, potentially modulating its redox potential compared to the parent luteolin. These studies are crucial for understanding the antioxidant mechanism and potential pro-oxidant activities of flavonoid derivatives. mdpi.com

Table 3: General Electrochemical Properties of the Luteolin Core Structure

| Property | Description | Relevance to this compound |

|---|---|---|

| Primary Oxidation Site | The catechol (3',4'-dihydroxy) group on the B-ring. | This is expected to remain the primary site of electron donation. |

| Redox Mechanism | Involves the transfer of electrons and protons from the hydroxyl groups. | The fundamental mechanism is unlikely to change, but the potential at which it occurs may be altered. |

| Influence of 7-O-Substitution | Substitution at the 7-hydroxyl group can influence the electronic properties of the entire molecule. | The benzyl group's electronic effect could slightly modify the ease of oxidation at the B-ring. |

Computational and Theoretical Studies on 7 O Benzyl Luteolin Interactions

Molecular Docking Simulations for Ligand-Target Binding Prediction

Assessment of Binding Affinities and Interactions with Protein Targets (e.g., TP-53, pRb, APOBEC3H, Bcl-2)

No molecular docking studies detailing the binding energies or affinities of 7-O-Benzyl Luteolin (B72000) with the specified protein targets (TP-53, pRb, APOBEC3H, Bcl-2) were found. Such studies are crucial for predicting the potential of a compound to interact with and modulate the function of these key cellular proteins.

Elucidation of Binding Pockets and Key Interacting Residues

Without docking studies, the specific binding pockets and the key amino acid residues that would be involved in the interaction between 7-O-Benzyl Luteolin and the target proteins remain unidentified. This information is vital for understanding the mechanism of action at a molecular level.

Quantum Chemical Calculations for Understanding Electronic Properties and Reactivity